![molecular formula C8H8N4O3 B1418137 1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo- CAS No. 96096-10-5](/img/structure/B1418137.png)
1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-
説明
“1H-pyrazolo[3,4-d]pyrimidine-1-propanoic acid, 4,5-dihydro-4-oxo-” is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . These derivatives have been designed and synthesized to act as inhibitors for various biological targets. For instance, they have been used as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against certain cancer cells .
Synthesis Analysis
The synthesis of these derivatives involves the design and creation of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .
Molecular Structure Analysis
The molecular structure of these derivatives is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold has been identified as a promising lead for targeting various biological receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include various processes that lead to the formation of the pyrazolo[3,4-d]pyrimidine scaffold . The derivatives were evaluated for their kinase inhibitory activities against wild EGFR (EGFR WT) .
科学的研究の応用
Phosphodiesterase 5 (PDE5) Inhibitors
1H-Pyrazolo[4,3-d]pyrimidines have been identified as potent and selective second-generation inhibitors of phosphodiesterase 5 (PDE5). This class of compounds has demonstrated significant efficacy and selectivity in inhibiting PDE5, leading to the advancement of clinical candidates for treating conditions where PDE5 inhibition is beneficial (Tollefson et al., 2010). Additionally, modifications in the chemical structure, such as the substitution of 2-(2,2,2-trifluoroethoxy)ethyl at the 1 position, have led to more selective and potent PDE5 inhibitors (Tollefson et al., 2010).
Synthetic Approaches and Derivative Exploration
Research has also focused on developing general synthetic approaches to pyrazolo[4,3-d]pyrimidines. These approaches utilize aldehydes, arylideneanilines, carboxylic acids, and orthoesters as one-carbon units for bridging the two amino functions of 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides, demonstrating the versatility in synthesizing this class of compounds (Reddy et al., 2005). Moreover, pyrazolo[1,5-a]pyrimidines have been explored for their anticancer potential and enzymatic inhibitory activity, indicating their significance in drug design and therapeutic applications (Arias-Gómez et al., 2021).
Anticancer and Enzymatic Inhibition
The pyrazolo[3,4-d]pyrimidines class, including derivatives like allopurinol, has been prepared through various synthetic routes, showing promise as antimetabolites and enzyme inhibitors. These compounds' structures have been confirmed by conversions into known compounds, alternative syntheses, and spectroscopic studies, underscoring their potential in medicinal chemistry (Hildick & Shaw, 1971).
Drug Delivery and Solubility Enhancement
One notable challenge with pyrazolo[3,4-d]pyrimidines is their poor aqueous solubility, which complicates their development as clinical drug candidates. To address this, research has focused on improving solubility and pharmacokinetic properties through nanosystem approaches, such as developing albumin nanoparticles and liposomes for drug delivery. These efforts have shown promising results in enhancing solubility and bioavailability, potentially paving the way for these compounds' clinical application (Vignaroli et al., 2016).
将来の方向性
The future directions for research on these derivatives could involve further optimization of their chemical structure to enhance their biological activity and selectivity for their target receptors. Additionally, more in-depth studies could be conducted to better understand their mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c13-6(14)1-2-12-7-5(3-11-12)8(15)10-4-9-7/h3-4H,1-2H2,(H,13,14)(H,9,10,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLJNURDYJSWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=O)NC=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349121 | |
| Record name | SBB019117 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoic acid | |
CAS RN |
96096-10-5 | |
| Record name | SBB019117 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



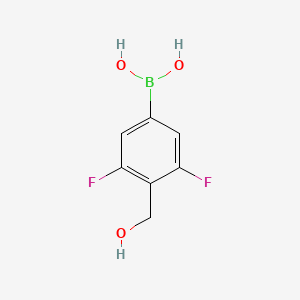

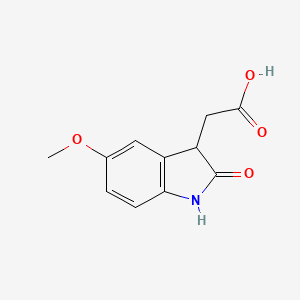
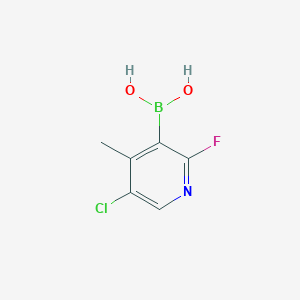
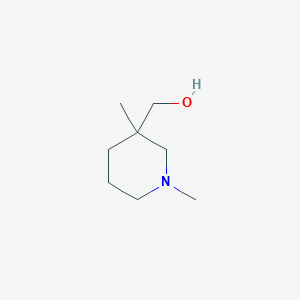
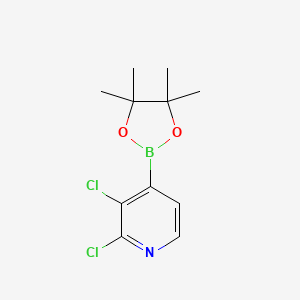

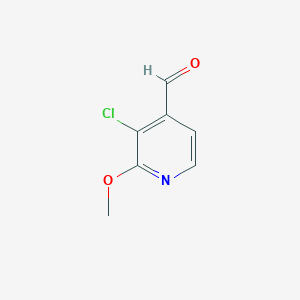
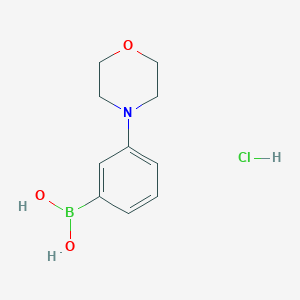
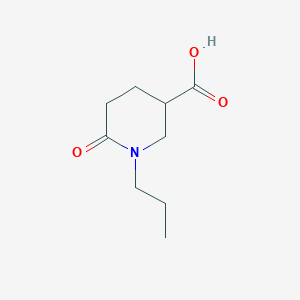
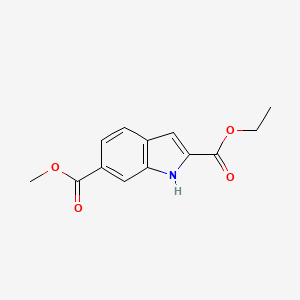
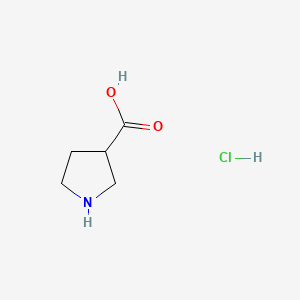

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)